

4-Methoxy-3-methylphenol: A Reference Standard for Chromatographic Analysis

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Compound of Interest

Compound Name: 4-Methoxy-3-methylphenol

CAS No.: 14786-82-4

Cat. No.: B082514

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Introduction

4-Methoxy-3-methylphenol, also known as creosol, is a phenolic compound naturally occurring in sources such as wood tar and essential oils. It is also utilized as a flavoring agent and a precursor in the synthesis of various chemical compounds. In the realm of analytical chemistry, its defined structure and stability make it a valuable reference standard for the qualitative and quantitative analysis of phenolic compounds in diverse matrices, including environmental, food and beverage, and pharmaceutical samples. This document provides detailed application notes and protocols for the use of **4-Methoxy-3-methylphenol** as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Application Note I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique well-suited for the analysis of volatile and semi-volatile compounds like **4-Methoxy-3-methylphenol**.^{[1][2]} As a reference standard, it is

used to confirm the identity of the analyte through retention time and mass spectrum matching and to quantify its concentration in samples.

Quantitative Data

The following table summarizes key quantitative parameters related to the GC analysis of **4-Methoxy-3-methylphenol** and its isomers.

Parameter	Value	Compound	Notes
Kovats Retention Index	1183	4-Methoxy-3-methylphenol	On a non-polar ZB-5 column.[3]
Kovats Retention Index	1179.1	4-Methoxy-3-methylphenol	On a semi-standard non-polar column.[4]
Analytical Detection Limit	1 µg	Methoxyphenol isomers	Smallest amount detectable under normal operating conditions.[5]
Overall Detection Limit	0.05 mg/m ³	Methoxyphenol isomers	Based on a 20 L air sample.[5]

Typical Performance Characteristics (for related phenolic compounds)

The following data is representative of the performance characteristics that can be expected when using a validated GC-MS method for the analysis of phenolic compounds.[6]

Parameter	Representative Value
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	0.1 - 1.0 $\mu\text{g/L}$
Limit of Quantification (LOQ)	0.3 - 3.0 $\mu\text{g/L}$
Recovery	85 - 115%
Precision (%RSD)	< 15%

Experimental Protocol: GC-MS Analysis

This protocol is a starting point and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Air Samples based on OSHA method)[5]

- Collection: Draw a known volume of air through an XAD-7 sorbent tube using a calibrated personal sampling pump.
- Desorption: Open the XAD-7 tube, transfer the sorbent to a vial, and desorb the analytes with 1 mL of methanol.

2. Instrumentation and Conditions (adapted from related compound analysis)[7]

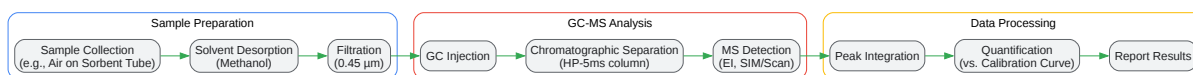
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.[7]
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
- Inlet Temperature: 250°C.[7]
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.[1]

- Ramp: 10°C/min to 280°C.[1]
- Hold: 5 minutes at 280°C.[1]
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
 - Source Temperature: 230°C.[7]
 - Quadrupole Temperature: 150°C.[1]
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of **4-Methoxy-3-methylphenol** (e.g., m/z 138, 123). Full scan mode for initial identification.

3. Calibration

- Prepare a stock solution of **4-Methoxy-3-methylphenol** in methanol.
- Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentrations.
- Analyze the calibration standards under the same GC-MS conditions as the samples.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.

GC-MS Analysis Workflow



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GC-MS workflow for **4-Methoxy-3-methylphenol** analysis.

Application Note II: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation and quantification of moderately polar compounds like **4-Methoxy-3-methylphenol**.^[2] When used as a reference standard, it allows for reliable peak identification and accurate concentration determination in various liquid samples.

Quantitative Data

While specific validated HPLC data for **4-Methoxy-3-methylphenol** is not readily available in the provided search results, the following table presents typical performance characteristics for the HPLC analysis of a structurally similar compound, 4-chloro-3-methylphenol.^[8]

Parameter	Representative Value
Linearity Range	62.5 - 2,500 ng/mL
Correlation Coefficient (r^2)	0.999
Retention Time	5.56 min

Experimental Protocol: HPLC-UV Analysis

This protocol is a general guideline and should be optimized for the specific application.

1. Sample Preparation

- Liquid Samples (e.g., beverages, wastewater):
 - Filter the sample through a 0.45 μm syringe filter to remove particulate matter.
 - If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.
- Solid Samples (e.g., food, plant material):

- Homogenize the sample.
- Perform a solvent extraction using a suitable solvent (e.g., methanol, acetonitrile).
- Filter the extract before injection.[1]

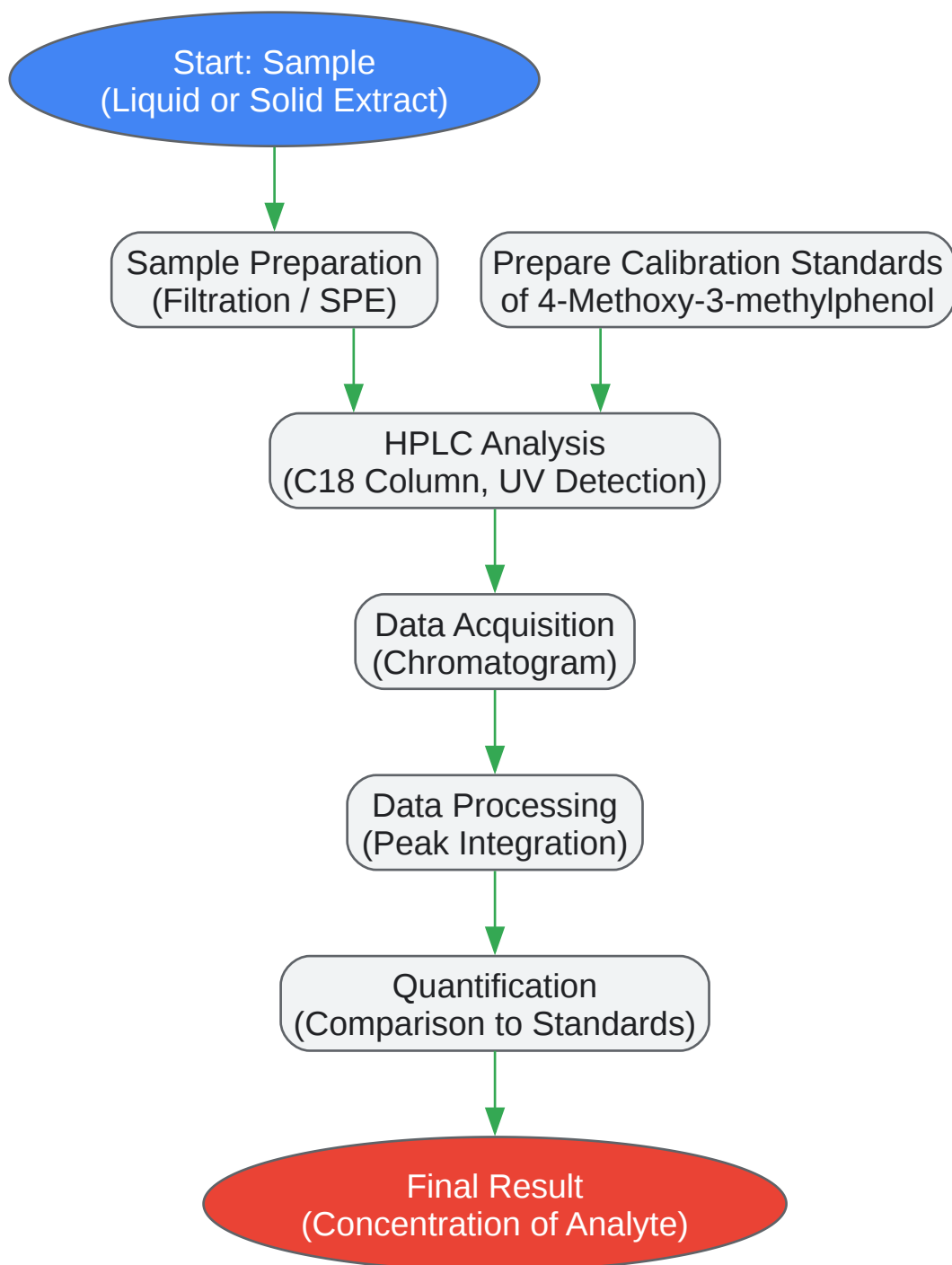
2. Instrumentation and Conditions (adapted from related compound analysis)[7]

- HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.[1]
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2][7]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid). A starting point could be 60% acetonitrile and 40% water with 0.1% formic acid.[7]
- Flow Rate: 1.0 mL/min.[2][7]
- Column Temperature: 30°C.[2][7]
- Detection: UV absorbance at a wavelength of maximum absorbance for **4-Methoxy-3-methylphenol** (e.g., ~275-280 nm).[2][7]
- Injection Volume: 10 µL.[2][7]

3. Calibration

- Prepare a stock solution of **4-Methoxy-3-methylphenol** in the mobile phase.
- Generate a series of calibration standards by diluting the stock solution.
- Analyze the standards using the established HPLC method.
- Create a calibration curve by plotting the peak area versus the concentration.

HPLC Analysis Logical Flow



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Logical flow for HPLC quantification using a reference standard.

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